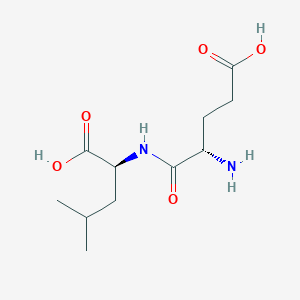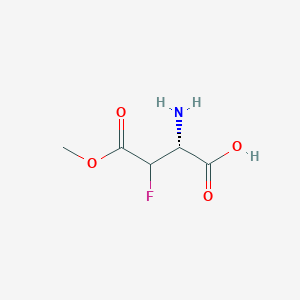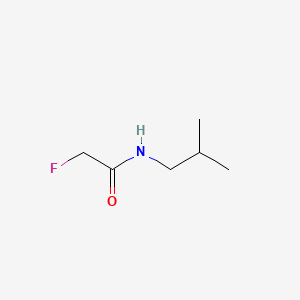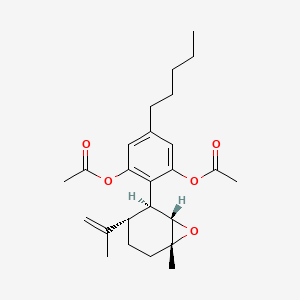
1S,2R-Epoxy-cannabidiol-2',6'-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1S,2R-Epoxy-cannabidiol-2’,6’-diacetate is a synthetic derivative of cannabidiol, a prominent phytocannabinoid found in the Cannabis plant. This compound is characterized by the presence of an epoxide group and two acetate groups, which modify its chemical properties and potential applications. It is primarily used in research settings to explore its biochemical and pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate typically involves the epoxidation of cannabidiol followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxide intermediate. Subsequently, the intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.
Industrial Production Methods: While specific industrial production methods for 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions: 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide can be reduced to form the corresponding diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1S,2R-Epoxy-cannabidiol-2’,6’-diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and reactions of cannabinoids.
Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.
Medicine: Explored for its potential in treating various medical conditions, including inflammation and neurological disorders.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
作用机制
The mechanism of action of 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate involves its interaction with the endocannabinoid system, particularly the cannabinoid receptors (CB1 and CB2). The compound may also modulate other molecular targets and pathways, such as the transient receptor potential (TRP) channels and the peroxisome proliferator-activated receptors (PPARs). These interactions contribute to its pharmacological effects, including anti-inflammatory and neuroprotective properties.
相似化合物的比较
1R,2S-Epoxy-cannabidiol: Another epoxide derivative of cannabidiol with different stereochemistry.
Cannabidiol (CBD): The parent compound, widely studied for its therapeutic potential.
Cannabielsoin (CBE): A metabolite of cannabidiol with distinct biological activities.
Uniqueness: 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate is unique due to its specific stereochemistry and the presence of acetate groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
54490-19-6 |
|---|---|
分子式 |
C25H34O5 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
[3-acetyloxy-2-[(1S,2S,3S,6R)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C25H34O5/c1-7-8-9-10-18-13-20(28-16(4)26)23(21(14-18)29-17(5)27)22-19(15(2)3)11-12-25(6)24(22)30-25/h13-14,19,22,24H,2,7-12H2,1,3-6H3/t19-,22+,24+,25-/m1/s1 |
InChI 键 |
YLDWHILBSVOERF-CKZJNZIISA-N |
手性 SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2[C@H](CC[C@@]3([C@H]2O3)C)C(=C)C)OC(=O)C |
规范 SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C(CCC3(C2O3)C)C(=C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


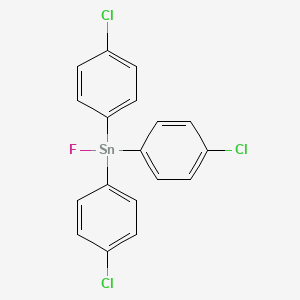

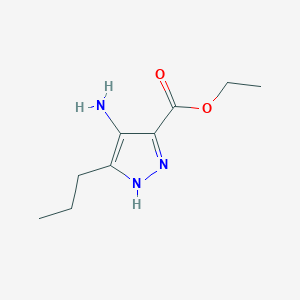
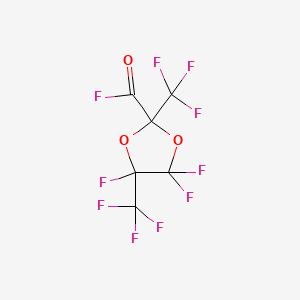
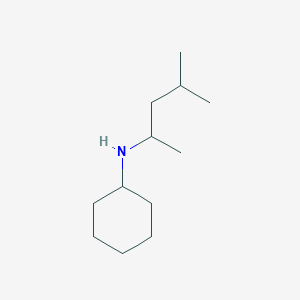
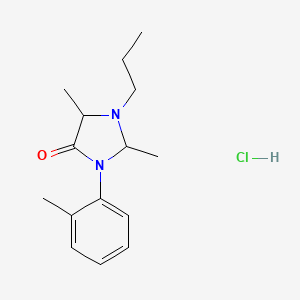

![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
